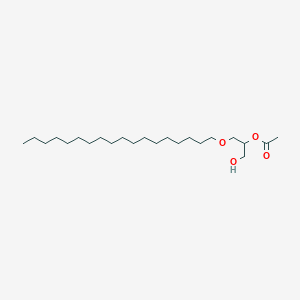
4-(Trifluoromethyl)benzyl isocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethyl)benzyl isocyanate often involves multi-step chemical processes. For example, Artamonov et al. (2012) described the synthesis of isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexanes, showcasing a methodology that could be adapted for the synthesis of 4-(Trifluoromethyl)benzyl isocyanate by illustrating the use of trifluoromethyldiazomethane in key cycloaddition reactions (Artamonov et al., 2012).
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations provide insights into the molecular structure and vibrational frequencies of related compounds. Govindasamy and Gunasekaran (2015) performed a comprehensive study using Density Functional Theory (DFT) techniques to analyze the molecular structure and properties of a complex containing a trifluoromethyl group, highlighting methods applicable to analyzing 4-(Trifluoromethyl)benzyl isocyanate (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Research on compounds bearing the trifluoromethyl group and isocyanate functionalities often explores their reactivity and potential for forming novel structures. Xiao et al. (2013) demonstrated the generation of benzo[e][1,2]thiazine derivatives via reactions involving trifluoromethanesulfanylamide, showcasing the reactivity of similar functional groups in synthesizing complex heterocyclic compounds (Xiao et al., 2013).
Physical Properties Analysis
The physical properties of related compounds are critical for understanding their behavior in various conditions. Although specific studies on 4-(Trifluoromethyl)benzyl isocyanate's physical properties are not available, the methodologies used in the analysis of similar compounds, such as spectroscopic and quantum mechanical calculations, offer a framework for such investigations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application and handling of these compounds. Mehta and Goicoechea (2019) explored the carboboration of isocyanates with tris(pentafluorophenyl)borane, demonstrating the potential for novel chemical transformations and providing insights into the chemical behavior of compounds with isocyanate groups (Mehta & Goicoechea, 2019).
Applications De Recherche Scientifique
“4-(Trifluoromethyl)benzyl isocyanate” is a chemical reagent and its specific applications can vary widely depending on the context of the research. Here are some potential applications based on the properties of isocyanates and trifluoromethyl groups:
-
Pharmaceuticals
-
Polyurethane Production
- Isocyanates are key ingredients in the production of polyurethanes, which are used in many industrial applications. For example, methylene diphenyl diisocyanate (MDI) is commonly used in the manufacture of rigid foams and surface coatings . Toluene diisocyanate (TDI) is commonly used in applications where flexible foams are used, such as furniture and bedding .
-
Synthesis of Fluorinated Compounds
-
Pesticides
-
Fluoropolymers
-
Fluorinated Surfactants
Safety And Hazards
When handling “4-(Trifluoromethyl)benzyl isocyanate”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQXHDBRSSIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624952 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzyl isocyanate | |
CAS RN |
102422-55-9 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



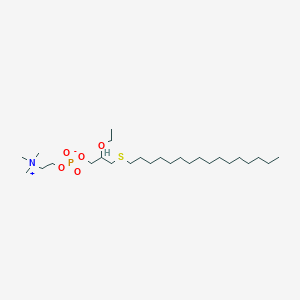

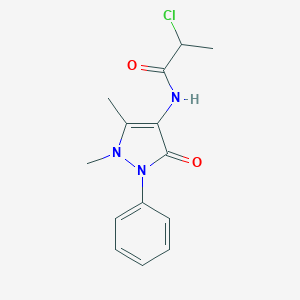
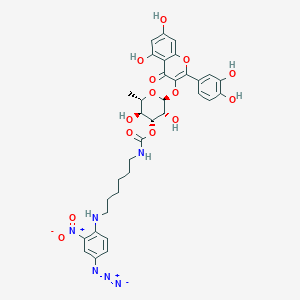
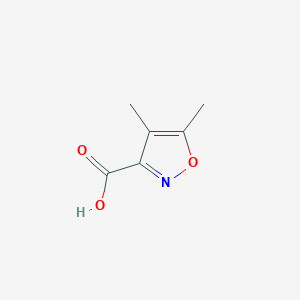
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
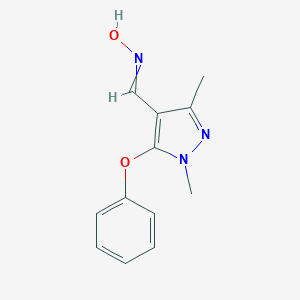


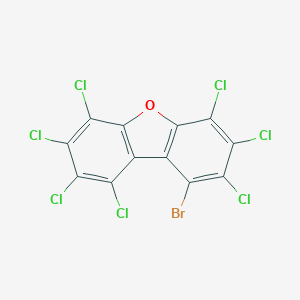

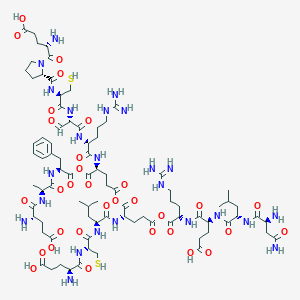
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
